N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-bromobenzamide
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Overview
Description
“N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-bromobenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been synthesized and studied for their potential biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
Benzothiazole derivatives have a high degree of structural diversity, which contributes to their wide range of biological activities . The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
The synthesis of benzothiazole derivatives involves various chemical reactions. For instance, the initial step involved the synthesis of N-(1,3 benzothiazole-2-yl)-2chloroacetamide from the acetylation of 2-amino benzothiazole derivatives in the presence of TEA in chloroform .Scientific Research Applications
Antitumor Activity and Synthesis
A study by Ostapiuk, Frolov, and Matiychuk (2017) reported the synthesis of new derivatives of this compound and investigated their antitumor activity. The research demonstrated that certain derivatives have a significant antitumor effect, indicating their potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Chemical Transformations and Mechanistic Insights
In 2020, Odame, Woodcock, Hosten, Lobb, and Tshentu explored a novel gold(I)-mediated intramolecular transamidation process to convert benzoyl thiourea derivatives into benzamides. This transformation provides a new pathway for synthesizing benzamide derivatives, potentially opening new avenues for the development of pharmacologically active compounds (Odame et al., 2020).
Anticancer Evaluation of Derivatives
Yurttaş, Tay, and Demirayak (2015) synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for antitumor activity. They found that some compounds exhibited considerable anticancer activity against several cancer cell lines, suggesting the potential for further development into cancer therapies (Yurttaş, Tay, & Demirayak, 2015).
Protoporphyrinogen Oxidase Inhibition for Herbicide Development
Jiang, Zuo, Wang, Tan, Wu, Xi, and Yang (2011) designed and synthesized novel derivatives targeting protoporphyrinogen oxidase (PPO) inhibition. Their study showed that some compounds exhibited higher PPO inhibition activity than the control, sulfentrazone, highlighting their potential as new herbicides (Jiang et al., 2011).
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole moiety have been associated with diverse biological activities such as antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that benzothiazole derivatives have been extensively investigated and are associated with a wide range of biological activities .
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on similar compounds indicated a favourable pharmacokinetic profile .
Result of Action
Similar compounds have shown promising activity against certain bacterial strains .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2OS2/c23-15-9-3-1-7-13(15)20(26)25-22-19(14-8-2-5-11-17(14)27-22)21-24-16-10-4-6-12-18(16)28-21/h1,3-4,6-7,9-10,12H,2,5,8,11H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAZXAHGDIAOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3Br)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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